Chemical structure and properties of 1-benzoylaziridin-2-one
Chemical structure and properties of 1-benzoylaziridin-2-one
An in-depth technical analysis of 1-benzoylaziridin-2-one requires a rigorous understanding of heterocyclic chemical physics, specifically the extreme ring strain and electronic destabilization inherent to N -acyl α -lactams. This whitepaper provides a comprehensive evaluation of the structural properties, regioselective reactivity, and synthetic methodologies associated with 1-benzoylaziridin-2-one, designed for researchers and drug development professionals leveraging highly reactive intermediates.
The Chemical Physics of N -Acyl α -Lactams
1-Benzoylaziridin-2-one is a bicyclic-like system where the electronic properties of an α -lactam (aziridin-2-one) are heavily modulated by an N -benzoyl substituent. The three-membered α -lactam ring exhibits internal bond angles of approximately 60°, drastically deviating from the ideal 109.5° ( sp3 ) and 120° ( sp2 ) geometries. This induces severe Baeyer angle strain.
In standard amides, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, providing stability and enforcing a planar geometry. However, in aziridin-2-ones, adopting a planar geometry would catastrophically increase ring strain. Consequently, the nitrogen atom undergoes pyramidalization, and the amide resonance is virtually abolished. The endocyclic carbonyl group thus behaves more like a highly reactive ketone.
The addition of the N -benzoyl group further destabilizes the molecule. The exocyclic benzoyl carbonyl actively withdraws the remaining electron density from the pyramidalized nitrogen via resonance. This renders the endocyclic C-2 carbonyl carbon exceptionally electron-deficient and highly susceptible to nucleophilic attack[1].
Physicochemical & Spectroscopic Profile
To accurately characterize 1-benzoylaziridin-2-one during synthesis, researchers rely heavily on infrared (IR) spectroscopy. The lack of amide resonance and extreme ring strain shifts the endocyclic carbonyl stretching frequency significantly higher than typical amides.
| Property / Parameter | Value / Characteristic |
| Chemical Name | 1-Benzoylaziridin-2-one |
| CAS Registry Number | 76345-43-2 |
| Molecular Formula | C 9 H 7 NO 2 |
| Molecular Weight | 161.16 g/mol |
| Endocyclic C=O IR Stretch | > 1830 cm⁻¹ (Diagnostic for α -lactams) |
| Exocyclic C=O IR Stretch | ~ 1680 – 1700 cm⁻¹ |
| Primary Thermal Degradation | Spontaneous decarbonylation (loss of CO) |
Regioselective Ring-Opening Mechanisms
The utility of 1-benzoylaziridin-2-one in drug development stems from its predictable yet highly reactive ring-opening pathways. The molecule presents two distinct electrophilic sites: the C-2 (acyl) carbon and the C-3 ( α ) carbon. The regioselectivity of the nucleophilic attack is strictly governed by the nature of the nucleophile and the pH of the reaction environment[2].
-
C-2 Attack (Acyl Cleavage): Strong nucleophiles (e.g., alkoxides, primary amines) attack the highly electrophilic C-2 carbonyl along the Bürgi-Dunitz trajectory. This leads to the cleavage of the N1–C2 bond, generating acyclic amide or ester derivatives. The N -benzoyl group accelerates this pathway by stabilizing the developing negative charge on the leaving nitrogen atom.
-
C-3 Attack (Alkyl Cleavage): Weak nucleophiles (e.g., alcohols, water) in the presence of Brønsted or Lewis acids protonate/activate the exocyclic oxygen. Attack occurs at the C-3 position via an SN2 mechanism, resulting in N1–C3 bond scission with a strict inversion of stereochemical configuration.
Regioselective ring-opening pathways of 1-benzoylaziridin-2-one.
Synthetic Methodology: Isolation of α -Lactams
Synthesizing stable N -acylaziridinones requires suppressing their innate tendency to undergo nucleophilic ring-opening immediately upon formation. The most robust, self-validating protocol utilizes the dehydrohalogenation of α -haloamides using a specialized base system[3].
Experimental Protocol: Crown-Ether Mediated Cyclization
This protocol relies on the synergistic use of Sodium Hydride (NaH) and 15-crown-5 ether to generate a "naked" nitrogen anion, driving an intramolecular SN2 cyclization without introducing nucleophilic counter-ions.
Reagents:
-
Precursor: N -benzoyl- α -bromoamide (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Chelator: 15-crown-5 ether (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
System Preparation: Purge a flame-dried Schlenk flask with ultra-high purity Argon. Add anhydrous DCM and the N -benzoyl- α -bromoamide precursor. Causality: Absolute exclusion of moisture is critical; trace water will hydrolyze the resulting α -lactam into an α -amino acid derivative.
-
Base Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 15-crown-5 ether, followed by the careful portion-wise addition of NaH. Causality: 15-crown-5 specifically chelates the Na⁺ ion. This prevents the sodium cation from coordinating with the aziridinone oxygen (which would electrophilically activate the ring) and renders the hydride highly basic but strictly non-nucleophilic.
-
Cyclization & Validation: Stir the mixture at 0 °C to room temperature for 2 hours. Self-Validation: The continuous evolution of H 2 gas serves as a real-time visual indicator of amide deprotonation. The subsequent intramolecular displacement of the bromide ion forms the highly strained ring.
-
Work-up: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the precipitated NaBr salts. Avoid aqueous work-up to prevent premature ring hydrolysis.
-
Concentration: Remove the DCM under reduced pressure at a temperature strictly below 25 °C. Causality: Elevated temperatures will trigger thermal decarbonylation, yielding an imine byproduct.
Applications in Advanced Heterocycle Synthesis
Beyond isolation, 1-benzoylaziridin-2-one and its derivatives are frequently generated in situ as transient intermediates for the synthesis of complex heterocycles. Recent advancements in metal-free oxidation have demonstrated that α -acyl- β -aminoacrylamides undergo a PIFA-mediated tandem Hofmann-type rearrangement[4].
During this redox process, an aziridin-2-one intermediate is generated following the elimination of iodobenzene. The extreme strain of the aziridinone ring drives an immediate, cascade ring-opening to an isocyanate intermediate, which subsequently cyclizes to form polysubstituted oxazol-2(3H)-ones. This highlights the indispensable role of the aziridinone's electrophilic nature in driving forward complex, multi-step cascade reactions in modern drug discovery.
References
- chemBlink. "1-Benzoyl-2-aziridinone (CAS 76345-43-2) | Physicochemical Properties".
- Lengyel, I., et al. (2008). "A High-Yielding General Synthesis of α-Lactams".
- The Journal of Organic Chemistry (2021). "PIFA-Mediated Tandem Hofmann-Type Rearrangement and Cyclization Reaction of α-Acyl-β-aminoacrylamides: Access to Polysubstituted Oxazol-2(3H)-ones".
- PMC (2023). "Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors". NIH.
Sources
- 1. 1-Benzoyl-2-aziridinone (CAS 76345-43-2) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 2. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
